Cas no 1805397-05-0 (6-Bromo-2-(chloromethyl)-4-(difluoromethyl)-3-fluoropyridine)

6-Bromo-2-(chloromethyl)-4-(difluoromethyl)-3-fluoropyridine Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-2-(chloromethyl)-4-(difluoromethyl)-3-fluoropyridine
-
- Inchi: 1S/C7H4BrClF3N/c8-5-1-3(7(11)12)6(10)4(2-9)13-5/h1,7H,2H2
- InChI Key: VUWMTIXXKDEXJT-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(F)F)=C(C(CCl)=N1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 172
- XLogP3: 3
- Topological Polar Surface Area: 12.9
6-Bromo-2-(chloromethyl)-4-(difluoromethyl)-3-fluoropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029060131-1g |
6-Bromo-2-(chloromethyl)-4-(difluoromethyl)-3-fluoropyridine |
1805397-05-0 | 97% | 1g |
$1,549.60 | 2022-04-01 |
6-Bromo-2-(chloromethyl)-4-(difluoromethyl)-3-fluoropyridine Related Literature
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
Additional information on 6-Bromo-2-(chloromethyl)-4-(difluoromethyl)-3-fluoropyridine
Research Brief on 6-Bromo-2-(chloromethyl)-4-(difluoromethyl)-3-fluoropyridine (CAS: 1805397-05-0)
The compound 6-Bromo-2-(chloromethyl)-4-(difluoromethyl)-3-fluoropyridine (CAS: 1805397-05-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential applications in drug discovery. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the importance of halogenated pyridine derivatives in medicinal chemistry, particularly in the development of kinase inhibitors and other small-molecule therapeutics. The presence of multiple halogen atoms (bromine, chlorine, and fluorine) in 6-Bromo-2-(chloromethyl)-4-(difluoromethyl)-3-fluoropyridine suggests its potential as a versatile building block for the synthesis of more complex bioactive molecules. Researchers have explored its reactivity in nucleophilic substitution reactions, which could lead to the development of novel compounds with enhanced pharmacological properties.
One of the key findings from recent research is the compound's role as an intermediate in the synthesis of agrochemicals and pharmaceuticals. A study published in the Journal of Medicinal Chemistry demonstrated its utility in the preparation of fungicides with improved efficacy against resistant strains of pathogens. The difluoromethyl group, in particular, has been shown to enhance the metabolic stability of the resulting compounds, making them more suitable for practical applications.
In addition to its synthetic applications, 6-Bromo-2-(chloromethyl)-4-(difluoromethyl)-3-fluoropyridine has been investigated for its direct biological activity. Preliminary in vitro studies have indicated that it exhibits moderate inhibitory effects against certain enzymes involved in inflammatory pathways. These findings suggest potential applications in the treatment of inflammatory diseases, although further in vivo studies are required to validate these effects.
The safety and toxicological profile of this compound have also been a subject of recent research. A toxicology report published in Chemical Research in Toxicology indicated that the compound exhibits low acute toxicity in rodent models, but long-term exposure studies are still needed to fully assess its safety. These findings are critical for determining its suitability for large-scale industrial or pharmaceutical use.
Looking ahead, researchers are focusing on optimizing the synthesis of 6-Bromo-2-(chloromethyl)-4-(difluoromethyl)-3-fluoropyridine to improve yield and purity. Recent advancements in catalytic methods have shown promise in this regard, with some studies reporting yields exceeding 80% under optimized conditions. These improvements could facilitate its broader adoption in both academic and industrial settings.
In conclusion, 6-Bromo-2-(chloromethyl)-4-(difluoromethyl)-3-fluoropyridine (CAS: 1805397-05-0) represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable tool for drug discovery and development. Future research should focus on expanding its therapeutic potential and further elucidating its mechanism of action.
1805397-05-0 (6-Bromo-2-(chloromethyl)-4-(difluoromethyl)-3-fluoropyridine) Related Products
- 1185150-59-7(1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-2-(4-ethoxyphenyl)ethanone:hydrochloride)
- 2229211-90-7(tert-butyl N-1-(2-fluoro-6-methylphenyl)-2-oxoethyl-N-methylcarbamate)
- 856086-79-8(2-(2-Chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid)
- 2229116-10-1(tert-butyl N-1-(3-tert-butylphenyl)-2-oxoethylcarbamate)
- 91214-21-0(Diethyl 2-methylhexanedioate)
- 2248283-27-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{3-[(4-chlorophenyl)methoxy]phenyl}acetate)
- 1050509-24-4(N-(4-Chlorobenzyl)cyclopentanamine hydrobromide)
- 1019437-19-4(3-(3,5-dimethylpiperidin-1-yl)methylbenzonitrile)
- 2870682-46-3(1H-1,2,3-Triazole-5-carboxylic acid, 4-methyl-1-[1-(2,2,2-trifluoroacetyl)-3-piperidinyl]- )
- 6026-65-9(Anhydroophiobolin A)




